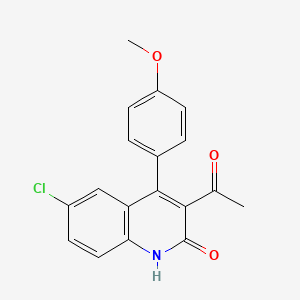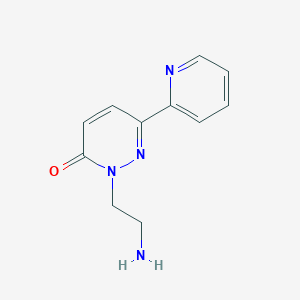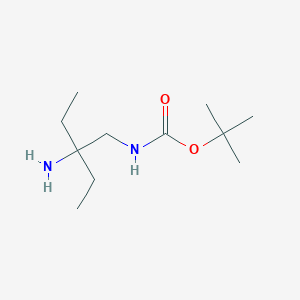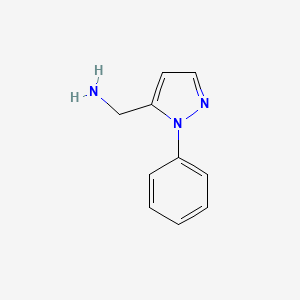![molecular formula C8H7BrN2 B1524933 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1014613-64-9](/img/structure/B1524933.png)
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic molecule . It is used as a pharmaceutical building block .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, have been synthesized using various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular weight of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is 211.06 . Its InChI code is1S/C8H7BrN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine are not mentioned in the search results, pyrrolopyrazine derivatives, which include this compound, have been synthesized using various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Cancer Research
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers . These compounds exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3 isoforms, making them promising candidates for cancer therapy. For instance, compound 4h, a derivative of this compound, has shown to inhibit breast cancer cell proliferation and induce apoptosis, as well as inhibit cell migration and invasion .
Pharmacology
In pharmacological studies, 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications . Its solid form and stability under inert conditions make it suitable for various chemical reactions required to produce pharmacologically active compounds.
Material Science
The compound’s predicted density and solid form under inert conditions suggest its utility in material science, particularly in the development of new materials with specific electronic or structural properties . Its molecular structure could be integral in forming novel polymers or other advanced materials.
Chemical Synthesis
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: is used in chemical synthesis as a building block for creating various boronic acids, which are essential in Suzuki coupling reactions—a method widely used to form carbon-carbon bonds in organic synthesis . This application is crucial for developing new chemical entities in pharmaceuticals and agrochemicals.
Biochemistry
In biochemistry, this compound could play a role in studying enzyme inhibition and receptor-ligand interactions due to its structural specificity. It may also be used to synthesize compounds that can modulate biochemical pathways, which is vital in understanding disease mechanisms and developing drugs .
Medical Research
The compound’s derivatives are being explored in medical research for their role in structure-based drug design. They are used to create novel compounds that can act as selective inhibitors for certain enzymes or receptors, which is a key strategy in developing targeted therapies for diseases like cancer .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The inhibition of FGFRs by 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine affects the downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in various cellular processes such as cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.91 .
Result of Action
The inhibition of FGFRs by 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine results in the reduction of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion abilities of cells .
Propiedades
IUPAC Name |
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYAREKUCOWVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680963 | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1014613-64-9 | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)

![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)





![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)


